
1-(4-Fluorophenyl)-1-(3-dimethylaminopropyl)-5-chlorophthalane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Fluorophenyl)-1-(3-dimethylaminopropyl)-5-chlorophthalane, commonly known as DFPP, is a synthetic compound that belongs to the family of phthalanes. It has been widely used in scientific research due to its unique properties and potential applications in various fields.
Mechanism Of Action
DFPP acts as a selective serotonin and norepinephrine reuptake inhibitor (SNRI). It inhibits the reuptake of these neurotransmitters, thereby increasing their concentration in the synaptic cleft and enhancing their effects on the postsynaptic receptors. This mechanism of action is similar to that of other SNRIs, such as venlafaxine and duloxetine.
Biochemical And Physiological Effects
DFPP has been shown to have a number of biochemical and physiological effects. It has been found to increase the levels of serotonin and norepinephrine in the brain, which can lead to improved mood, reduced pain, and increased alertness. DFPP has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory disorders.
Advantages And Limitations For Lab Experiments
DFPP has several advantages for lab experiments. It is stable and easy to handle, and it has a high purity and yield. DFPP is also relatively inexpensive compared to other similar compounds. However, there are some limitations to its use in lab experiments. DFPP has a low solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, DFPP has a relatively short half-life, which can limit its effectiveness in certain experiments.
Future Directions
There are several future directions for the use of DFPP in scientific research. One potential application is in the development of new treatments for neurological disorders, such as Parkinson's disease and Alzheimer's disease. DFPP has also shown promise as a potential treatment for depression and anxiety disorders. Additionally, DFPP may have applications in the field of pain management, as it has been shown to have analgesic properties. Further research is needed to fully understand the potential applications of DFPP in these areas.
Synthesis Methods
DFPP can be synthesized through a multistep process involving the reaction of 4-fluorobenzaldehyde with 3-dimethylaminopropylmagnesium bromide, followed by the reaction of the resulting intermediate with 5-chlorophthalic anhydride. The final product is obtained through purification and isolation steps.
Scientific Research Applications
DFPP has been widely used in scientific research due to its potential applications in various fields. It has been studied for its anti-inflammatory, analgesic, and antidepressant properties. DFPP has also been investigated for its potential use in the treatment of neurological disorders, such as Parkinson's disease and Alzheimer's disease.
properties
IUPAC Name |
3-[5-chloro-1-(4-fluorophenyl)-3H-2-benzofuran-1-yl]-N,N-dimethylpropan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClFNO/c1-22(2)11-3-10-19(15-4-7-17(21)8-5-15)18-9-6-16(20)12-14(18)13-23-19/h4-9,12H,3,10-11,13H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COAPWBUTTSOWLG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCC1(C2=C(CO1)C=C(C=C2)Cl)C3=CC=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClFNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorophenyl)-1-(3-dimethylaminopropyl)-5-chlorophthalane | |
CAS RN |
64169-45-5 |
Source


|
| Record name | 1-(4-Fluorophenyl)-1-(3-dimethylaminopropyl)-5-chlorophthalane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064169455 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(4-FLUOROPHENYL)-1-(3-DIMETHYLAMINOPROPYL)-5-CHLOROPHTHALANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/69X04IVZ4W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


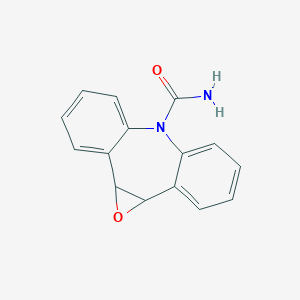

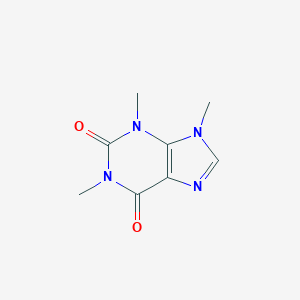
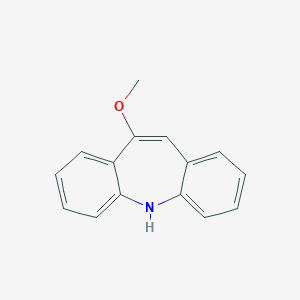
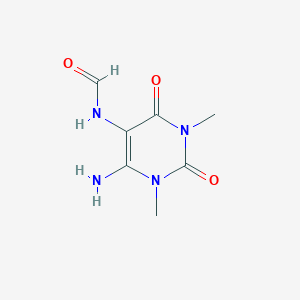
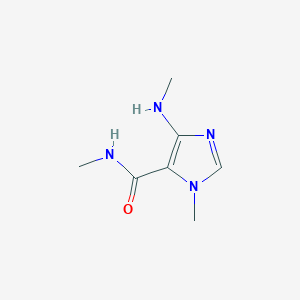
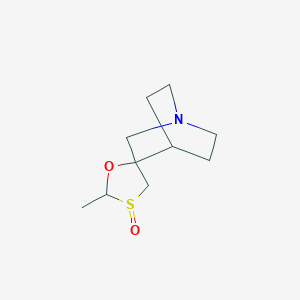

![N'-[3-(2-chlorophenothiazin-10-yl)propyl]-N,N,N'-trimethylpropane-1,3-diamine](/img/structure/B195713.png)



